molecular formula C12H22N2O2 B1447456 8-Boc-8-azabicyclo[3.2.1]octan-2-amine CAS No. 1419101-50-0

8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Cat. No. B1447456
M. Wt: 226.32 g/mol
InChI Key: LJSMXQVRQBFKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a chemical compound with the CAS Number: 1419101-50-0 . It has a molecular weight of 226.32 . The IUPAC name of this compound is tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The Inchi Code for 8-Boc-8-azabicyclo[3.2.1]octan-2-amine is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Physical And Chemical Properties Analysis

8-Boc-8-azabicyclo[3.2.1]octan-2-amine has a molecular weight of 226.32 . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .

Scientific Research Applications

Cationic Oligomerization

8-Boc-8-azabicyclo[3.2.1]octan-2-amine is involved in the cationic oligomerization of bicyclic oxalactam. The oligomerization, using catalysts like trifluoromethanesulfonic acid and borontrifluoride etherate, results in a high-yield mixture of oligomers. This process is unique due to the protonation of the oxamide unit in the molecule, leading to peculiar oligomerization pathways (Hashimoto & Sumitomo, 1984).

Synthesis of Azabicyclic Amines

Research has led to the design and preparation of new azabicyclic amines, including variants of 8-Boc-8-azabicyclo[3.2.1]octan-2-amine, for their potential applications in treating cognitive deficits in schizophrenia. These compounds have shown significant activity in α7 nicotinic acetylcholine receptor assays (Walker et al., 2008).

Enantioselective Synthesis Applications

The compound has been synthesized enantiopurely, providing a foundation for exploring conformation-activity relationships in biologically active peptides. This synthesis is crucial for its application in understanding the structure and function of various peptides (Dietrich & Lubell, 2003).

Synthesis of 8-Azaspiro Compounds

The N-Boc-protected form of 8-Boc-8-azabicyclo[3.2.1]octan-2-amine has been used to synthesize 8-azaspiro compounds, highlighting its role in the development of new molecular structures with potential biological significance (Mandzhulo et al., 2016).

Structural Studies

Studies have been conducted on the crystal structures of derivatives of this compound to understand the relationship between structure and reactivity, which is vital in the design of new pharmaceuticals and materials (Yamane et al., 1992).

Hydrophilic Polyamide Membrane Preparation

The compound has been used in the synthesis of hydrophilic polyamide membranes, showcasing its application in material science and engineering (Sumitomo & Hashimoto, 1984).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research, and future directions may include further exploration of the synthesis and applications of compounds with this structure.

properties

IUPAC Name

tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMXQVRQBFKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Reactant of Route 2
8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Reactant of Route 3
Reactant of Route 3
8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Reactant of Route 4
8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Reactant of Route 5
8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Reactant of Route 6
8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.